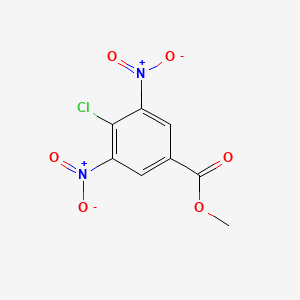

Methyl 4-chloro-3,5-dinitrobenzoate

概要

説明

Methyl 4-chloro-3,5-dinitrobenzoate is an organic compound with the molecular formula C8H5ClN2O6 and a molecular weight of 260.59 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro and nitro groups on the benzene ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3,5-dinitrobenzoate typically involves the esterification of 4-chloro-3,5-dinitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity.

化学反応の分析

Hydrolysis Reactions

Methyl 4-chloro-3,5-dinitrobenzoate undergoes hydrolysis under both acidic and basic conditions, yielding 4-chloro-3,5-dinitrobenzoic acid and methanol. Kinetic studies in dimethyl sulfoxide (DMSO)-water mixtures demonstrate competition between nucleophilic attack at the ester carbonyl and aryl chlorine .

Key Pathways:

-

Base-Catalyzed Hydrolysis: Hydroxide ions preferentially attack the carbonyl carbon, cleaving the ester bond. This proceeds via a tetrahedral intermediate, forming the carboxylate anion, which protonates to yield the free acid .

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

Table 1: Hydrolysis Conditions and Outcomes

| Solvent System | Dominant Pathway | Rate Constant (M⁻¹s⁻¹) | Major Product |

|---|---|---|---|

| 50% DMSO/50% H₂O | Carbonyl attack | 0.12 ± 0.01 | 4-Chloro-3,5-dinitrobenzoic acid |

| 80% DMSO/20% H₂O | Competitive aryl attack | 0.08 ± 0.005 | Mixed products (see Section 2) |

Nucleophilic Aromatic Substitution

The chloro substituent at the 4-position participates in nucleophilic substitution under strongly basic conditions. Hydroxide ions displace chlorine, forming 4-hydroxy-3,5-dinitrobenzoate derivatives.

Mechanistic Insights :

-

Direct Substitution: In high-DMSO solvents, hydroxide attacks the electron-deficient aryl ring, forming a Meisenheimer complex. This intermediate collapses to release chloride and yield 4-hydroxy-3,5-dinitrobenzoate.

-

Indirect Pathway: Initial hydrolysis to 4-chloro-3,5-dinitrobenzoic acid precedes slower aryl substitution, favored in aqueous-rich solvents.

Reagents and Conditions:

-

Base: NaOH (0.1–1.0 M)

-

Solvent: DMSO-H₂O (≥70% DMSO for direct substitution)

-

Temperature: 25–50°C

Reduction of Nitro Groups

The nitro groups at the 3- and 5-positions are reducible to amines using catalytic hydrogenation or metal hydrides.

Experimental Data:

-

Catalytic Hydrogenation:

-

Conditions: H₂ (1 atm), Pd/C (10% w/w), ethanol, 25°C

-

Product: Methyl 4-chloro-3,5-diaminobenzoate (yield: 85–90%).

-

-

Metal Hydride Reduction:

-

Reagent: LiAlH₄ in THF

-

Outcome: Partial reduction to hydroxylamine intermediates observed at lower temperatures.

-

Table 2: Reduction Pathways

| Reducing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| H₂/Pd/C | Ethanol | 25°C | Methyl 4-chloro-3,5-diaminobenzoate | 88 |

| LiAlH₄ | THF | 0°C | Hydroxylamine intermediate | 62 |

Competitive Reaction Dynamics

Kinetic studies reveal solvent-dependent competition between hydrolysis and substitution :

-

In 50% DMSO: Hydrolysis dominates (k = 0.12 M⁻¹s⁻¹).

-

In 80% DMSO: Aryl substitution becomes significant (k = 0.05 M⁻¹s⁻¹).

Figure 1: Solvent Effects on Reaction Pathways

textReaction Rate (M⁻¹s⁻¹) 0.14 | Hydrolysis 0.12 |-------------------------- 0.10 | 0.08 |----------- Aryl Substitution 0.06 | 0.04 | 0.02 | 50% DMSO 80% DMSO

科学的研究の応用

Organic Synthesis

Methyl 4-chloro-3,5-dinitrobenzoate is widely used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound's structure allows for various chemical modifications, facilitating the creation of derivatives with enhanced biological activities .

Antifungal Activity

Research has shown that this compound exhibits antifungal properties, particularly against Candida albicans. A study demonstrated that derivatives of 3,5-dinitrobenzoic acid, including this compound, were effective in inhibiting fungal growth. The Minimum Inhibitory Concentration (MIC) values indicated promising antifungal activity, suggesting potential applications in antifungal therapy .

Herbicidal Properties

The compound is recognized for its herbicidal activity, particularly against various weed species. It disrupts cellular processes in plants, likely by interfering with microtubule formation. This mechanism is similar to other dinitroaniline herbicides, making it a valuable agent in agricultural applications .

Cellular Effects

The compound can induce oxidative stress in cells by altering key metabolic pathways and gene expression related to antioxidant defenses. It has been shown to affect various types of cells by inhibiting specific enzymes involved in detoxification pathways .

Antifungal Study

A study investigated the antifungal properties of various derivatives derived from 3,5-dinitrobenzoic acid. Among these, this compound showed significant activity against multiple strains of Candida, with varying MIC values indicating its potential as an antifungal agent .

Kinetic Studies

Kinetic studies on the reactions of this compound with hydroxide ions revealed insights into its reactivity profile and potential interactions in biological systems. These studies are crucial for understanding how the compound behaves under different conditions and its implications for use in therapeutic applications .

作用機序

The mechanism of action of Methyl 4-chloro-3,5-dinitrobenzoate, particularly in its antifungal application, involves the inhibition of fungal growth by interfering with cellular processes. The compound targets multiple molecular pathways, leading to the disruption of cell membrane integrity and inhibition of essential enzymatic functions . This multi-target approach makes it effective against resistant strains of fungi.

類似化合物との比較

Methyl 4-chloro-3,5-dinitrobenzoate can be compared with other similar compounds such as:

- Methyl 2-chloro-3,5-dinitrobenzoate

- Methyl 4-tert-butyl-3,5-dinitrobenzoate

- Methyl 4-chloro-3-nitrobenzoate

Uniqueness: The presence of both chloro and nitro groups in this compound imparts unique reactivity and stability compared to its analogs. This makes it particularly useful in applications requiring specific chemical properties.

生物活性

Methyl 4-chloro-3,5-dinitrobenzoate (Methyl DNCB) is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and herbicidal applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl DNCB has the chemical formula and a molecular weight of 260.58 g/mol. The structure features a benzene ring substituted with:

- A chlorine atom at the para position (4-position).

- Nitro groups at the meta (3-position) and para (5-position) positions.

- A methyl ester group at the ortho position (1-position).

The presence of two electron-withdrawing nitro groups significantly influences its reactivity and biological activity by increasing acidity and reducing electrophilic substitution potential .

Antimicrobial Properties

Methyl DNCB has been studied for its antimicrobial effects, particularly against various fungi and bacteria. Research indicates that it exhibits significant activity against:

- Candida albicans : Demonstrating minimum inhibitory concentrations (MICs) comparable to other established antifungal agents .

- Cryptosporidium parvum : Dinitroaniline derivatives, including those related to Methyl DNCB, have shown efficacy in treating infections caused by this pathogen .

Herbicidal Activity

Methyl DNCB is also recognized for its herbicidal properties. It has been effective against various weeds, likely due to its ability to disrupt cellular processes in plants. The mechanism may involve interference with microtubule formation, similar to other dinitroaniline herbicides .

The biological activity of Methyl DNCB can be attributed to several mechanisms:

- Nucleophilic Aromatic Substitution : The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.

- Enzyme Inhibition : It may inhibit specific enzymes or disrupt cellular membranes, contributing to its biological efficacy.

- Hydrolysis : Under acidic or basic conditions, the ester bond can be hydrolyzed, yielding 4-chloro-3,5-dinitrobenzoic acid and methanol, which may also possess biological activity.

Study on Antifungal Activity

A study investigated various derivatives of 3,5-dinitrobenzoic acid for their antifungal properties. Methyl DNCB was included in the analysis and showed promising results against multiple fungal strains .

Kinetic Studies

Research involving kinetic studies on the reactions of Methyl DNCB with hydroxide ions in dimethyl sulfoxide revealed insights into its reactivity profile. These studies help elucidate the compound's potential interactions in biological systems .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at 4-position; Nitro at 3 & 5 | Antimicrobial; Herbicidal |

| Ethyl 3,5-dinitrobenzoate | Similar nitro substitutions | Antifungal activity |

| Trifluralin | Dinitroaniline structure | Herbicidal; Antimicrobial |

| Oryzalin | Dinitroaniline derivative | Selective against parasites |

特性

IUPAC Name |

methyl 4-chloro-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUFTUQWRBJBJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180221 | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2552-45-6 | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002552456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2552-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-chloro-3,5-dinitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-CHLORO-3,5-DINITROBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Methyl 4-chloro-3,5-dinitrobenzoate particularly reactive with hydroxide ions?

A: The presence of the nitro groups (-NO2) and the ester group (-COOCH3) at specific positions on the benzene ring significantly influences the reactivity of this compound [, ]. These electron-withdrawing groups increase the electrophilicity of the ring, making it susceptible to nucleophilic attack by hydroxide ions (OH-). This attack can occur at two main sites: the carbonyl carbon of the ester group and the ring carbon bearing the chlorine atom.

Q2: How does the solvent system affect the reaction pathway of this compound with hydroxide ions?

A: Studies using dimethyl sulfoxide-water mixtures as solvents revealed a fascinating competition between attack at the carbonyl carbon and the aryl carbon []. As the proportion of dimethyl sulfoxide increases, attack at the aryl carbon (specifically, the carbon attached to chlorine) becomes more favored. This suggests that solvent polarity plays a crucial role in influencing the reaction pathway and ultimately, the product distribution.

Q3: Can you elaborate on the structural features of this compound based on the research?

A: X-ray crystallography studies provided detailed insights into the molecule's structure []. The two nitro groups and the ester group are not coplanar with the benzene ring but are twisted out of plane. Specifically, the nitro groups form dihedral angles of 29.6° and 82.3° with the benzene ring, while the ester group makes an angle of 13.7°. This non-planarity is likely due to steric hindrance between these substituents. Furthermore, the crystal structure reveals weak C-H⋯O interactions, indicating potential intermolecular interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。